Cas no 255869-27-3 (6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one)

6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-allyl-6-methyl-2-phenylpyrimidin-4-ol
- 5-allyl-6-methyl-2-phenyl-pyrimidin-4-ol
- 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
-
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3187-0011-2mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 2mg |
$88.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-20mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 20mg |
$148.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-15mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 15mg |
$133.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-4mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 4mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3187-0011-30mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 30mg |
$178.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-3mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 3mg |
$94.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-10μmol |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 10μl |
$103.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-5μmol |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 5μl |
$94.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-2μmol |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 2μl |
$85.5 | 2023-04-27 | |
Life Chemicals | F3187-0011-10mg |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
255869-27-3 | 90%+ | 10mg |
$118.5 | 2023-04-27 |
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-oneに関する追加情報
Research Brief on 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one (CAS: 255869-27-3): Recent Advances and Applications
In recent years, the compound 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one (CAS: 255869-27-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This dihydropyrimidinone derivative has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound, particularly the presence of a prop-2-en-1-yl group, contribute to its diverse biological activities and make it a valuable scaffold for drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers employed molecular docking simulations and in vitro assays to validate its binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another significant advancement was reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters, where the antimicrobial properties of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one were explored. The compound displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 µg/mL. Mechanistic studies revealed that it disrupts bacterial cell membrane integrity, highlighting its potential as a novel antibacterial agent.
In the context of cancer research, a recent preclinical study investigated the anticancer effects of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one in various cancer cell lines. The results, published in European Journal of Medicinal Chemistry (2024), indicated that the compound induces apoptosis in breast cancer cells through the activation of caspase-3 and PARP cleavage. Additionally, it showed synergistic effects when combined with conventional chemotherapeutic agents, suggesting its utility in combination therapy regimens.
The synthetic routes for 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one have also been optimized in recent years. A 2023 publication in Tetrahedron Letters described a novel one-pot synthesis method using a Biginelli-like reaction, which improved the yield to 85% while reducing reaction time and byproduct formation. This advancement is particularly relevant for scaling up production for further pharmacological evaluation.
Despite these promising findings, challenges remain in the development of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one as a therapeutic agent. Current research is addressing its pharmacokinetic properties, with particular focus on improving oral bioavailability and metabolic stability. Recent in vivo studies in rodent models have provided preliminary data on its absorption and distribution, but further optimization of the chemical structure may be necessary to enhance its drug-like properties.
Looking forward, the versatility of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one as a pharmacophore suggests numerous opportunities for drug discovery. Ongoing research is exploring its potential in neurodegenerative diseases, with preliminary data indicating neuroprotective effects in cellular models of Parkinson's disease. As the understanding of its structure-activity relationships deepens, this compound is likely to remain a focus of medicinal chemistry research in the coming years.
255869-27-3 (6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one) Related Products
- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)
- 2228111-33-7(methyl 2-amino-2-(4-ethynylphenyl)acetate)
- 2034485-34-0(3-{[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 556110-52-2(2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one)
- 1170016-46-2(1-(2,4-dimethoxybenzoyl)-4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine)
- 2167814-50-6(4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 1805604-81-2(2-(Difluoromethyl)-5-methoxy-3-methylpyridine-4-methanol)
- 1270035-39-6((2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 1261465-68-2(2,3,5,2',3'-Pentafluorobiphenyl)




